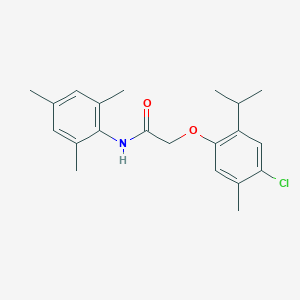![molecular formula C30H33N3O2 B378541 2,6-ditert-butyl-4-[2-(1H-indol-3-yl)-5-methoxy-1H-benzimidazol-1-yl]phenol CAS No. 329904-33-8](/img/structure/B378541.png)
2,6-ditert-butyl-4-[2-(1H-indol-3-yl)-5-methoxy-1H-benzimidazol-1-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-ditert-butyl-4-[2-(1H-indol-3-yl)-5-methoxy-1H-benzimidazol-1-yl]phenol is a complex organic compound that features a combination of indole and benzodiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-ditert-butyl-4-[2-(1H-indol-3-yl)-5-methoxy-1H-benzimidazol-1-yl]phenol typically involves multiple steps. One common method involves the reaction of 2,6-di-tert-butylphenol with 4-methoxybenzaldehyde in the presence of piperidine as a catalyst. The reaction is carried out in toluene at elevated temperatures, followed by purification through column chromatography to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing industrial purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-ditert-butyl-4-[2-(1H-indol-3-yl)-5-methoxy-1H-benzimidazol-1-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify the indole or benzodiazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2,6-ditert-butyl-4-[2-(1H-indol-3-yl)-5-methoxy-1H-benzimidazol-1-yl]phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-ditert-butyl-4-[2-(1H-indol-3-yl)-5-methoxy-1H-benzimidazol-1-yl]phenol involves its interaction with specific molecular targets and pathways. The indole and benzodiazole moieties allow the compound to bind with high affinity to multiple receptors, influencing various biological processes. This binding can lead to the modulation of signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-di-tert-butyl-4-methylphenol: Known for its antioxidant properties.
2,4-di-tert-butylphenol: Used as a raw material for producing antioxidants and UV absorbers.
Indole derivatives: Exhibit a wide range of biological activities, including antiviral and anticancer properties.
Uniqueness
2,6-ditert-butyl-4-[2-(1H-indol-3-yl)-5-methoxy-1H-benzimidazol-1-yl]phenol is unique due to its combination of indole and benzodiazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
329904-33-8 |
|---|---|
Molecular Formula |
C30H33N3O2 |
Molecular Weight |
467.6g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[2-(1H-indol-3-yl)-5-methoxybenzimidazol-1-yl]phenol |
InChI |
InChI=1S/C30H33N3O2/c1-29(2,3)22-14-18(15-23(27(22)34)30(4,5)6)33-26-13-12-19(35-7)16-25(26)32-28(33)21-17-31-24-11-9-8-10-20(21)24/h8-17,31,34H,1-7H3 |
InChI Key |
IONDKDWFJRTEIQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N2C3=C(C=C(C=C3)OC)N=C2C4=CNC5=CC=CC=C54 |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N2C3=C(C=C(C=C3)OC)N=C2C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethyl-3-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-4-propyl-4H-pyrazolo[1,5-a]benzimidazole](/img/structure/B378458.png)
![2-[(2,4-dimethylphenyl)diazenyl]-4,5-diphenyl-1H-imidazole](/img/structure/B378459.png)
![2-[(4,5-diphenyl-1H-imidazol-2-yl)diazenyl]phenol](/img/structure/B378460.png)

![S-(2-tert-butyl-4,6,7-trimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl) ethanethioate](/img/structure/B378464.png)
![N-[(E)-(2,4-diphenyl-4H-chromen-3-yl)methylidene]-2-(1H-indol-3-yl)ethanamine](/img/structure/B378466.png)
![N-{[2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}-N-[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B378469.png)
![2-(1H-indol-3-yl)-N-{(E)-[4-(4-methylphenyl)-2,6-diphenyl-4H-pyran-3-yl]methylidene}ethanamine](/img/structure/B378470.png)
![(5E)-5-[(2,4-diphenyl-4H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B378471.png)
![5-{[4-(4-methylphenyl)-2-phenyl-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B378472.png)

![2-{(4-Bromobenzyl)[(2-isopropyl-5-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B378476.png)

amino]benzoic acid](/img/structure/B378478.png)
